(3-Chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl) octadecanoate
Description
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Properties
Molecular Formula |
C39H75ClO4 |
|---|---|
Molecular Weight |
648.5 g/mol |
IUPAC Name |
(3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/i35D2,36D2,37D |
InChI Key |
YLTQZUQMHKFAHD-RYBIQIASSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Biological Activity
(3-Chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl) octadecanoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClO
- Molecular Weight : Approximately 420.11 g/mol
- CAS Number : Not specifically listed; however, related compounds include 3-Chloro-1,2-propanediol and its derivatives.
- Structure : The compound features a chlorinated propanol backbone with octadecanoate esterification, which influences its solubility and reactivity.
The biological activity of this compound is largely attributed to its structure, which allows it to interact with various biological systems. Key mechanisms include:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as lipases and phospholipases, which are crucial in lipid metabolism.
- Cell Membrane Interaction : The long-chain fatty acid moiety may facilitate incorporation into cell membranes, potentially altering membrane fluidity and function.
Toxicological Profile
Research indicates that chlorinated compounds can exhibit toxicological effects. For instance:
- Genotoxicity : Some studies suggest that chlorinated propanols may induce DNA damage in vitro.
- Reproductive Toxicity : Animal studies have indicated potential adverse effects on fertility and fetal development when exposed to similar compounds at high doses.
Case Studies
- Food Safety Concerns :
- Pharmaceutical Applications :
Table 1: Summary of Biological Effects
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 3-Chloro-1,2-propanediol | 96-24-2 | 113.52 g/mol | Genotoxicity, reproductive toxicity |
| Octadecanoic acid (Stearic acid) | 57-11-4 | 284.48 g/mol | Non-toxic; common dietary fat |
| 3-MCPD (Monochloropropanediol) | 96-24-2 | 113.52 g/mol | Found in food; toxicological concerns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
